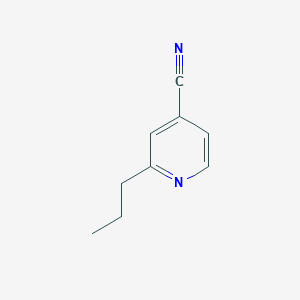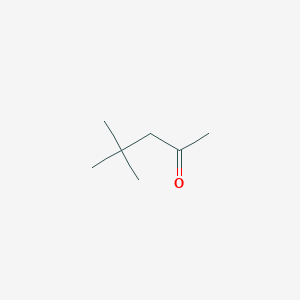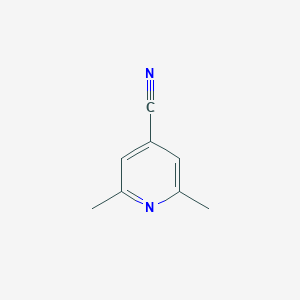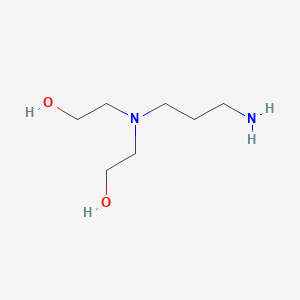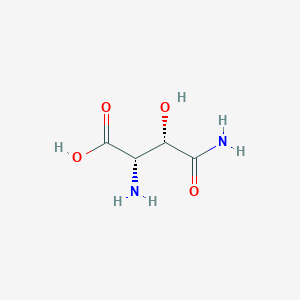
beta-Hydroxyasparagine
Vue d'ensemble
Description
Beta-Hydroxyasparagine, also known as 3-Hydroxyasparagine, is a modified asparagine amino acid . It belongs to the class of organic compounds known as asparagine and derivatives . These are compounds containing asparagine or a derivative thereof resulting from the reaction of asparagine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
Beta-Hydroxyasparagine has a molecular formula of C4H8N2O4 . Its average weight is 148.1173 and its monoisotopic weight is 148.048406754 .Applications De Recherche Scientifique
Biochemical and Structural Basis in Antibiotics
Beta-hydroxyasparagine plays a crucial role in the bioactivity of certain antibiotics. For example, in the calcium-dependent antibiotic (CDA), a daptomycin-type lipopeptide, the incorporation of 3-hydroxyasparagine is essential. This incorporation is facilitated by AsnO, a non-heme Fe(2+)/alpha-ketoglutarate-dependent oxygenase. The biochemical and structural details of this process have been elucidated, revealing the critical role of beta-hydroxyasparagine in the antibiotic's function (Strieker et al., 2007).
Role in Nonribosomal Peptide Biosynthesis
In nonribosomal peptides, beta-hydroxylation of amino acids like asparagine is a common modification that contributes to their structural diversity and biological activities. AsnO, an asparaginyl oxygenase, and HasP, a 3-hydroxyasparaginyl phosphotransferase, are involved in the biosynthesis of 3-hydroxyasparagine-containing CDAs. This beta-hydroxylation and subsequent processing are pivotal in understanding nonribosomal peptide assembly and modification (Neary et al., 2007).
Influence on Protein Stability and Function
The beta-hydroxylation of asparaginyl residues in proteins with ankyrin repeat domains (ARD) has been shown to affect their stability and function. This posttranslational modification in ARD proteins stabilizes their structure, influencing their interaction with other proteins. The biophysical impact of asparaginyl beta-hydroxylation, such as the formation of a hydrogen bond with a conserved aspartyl residue, highlights its significance in protein biochemistry (Hardy et al., 2009).
Involvement in Hypoxia-Inducible Factor Regulation
Beta-hydroxylation of asparagine-803 in the hypoxia-inducible factor (HIF)-1 alpha-subunit is catalyzed by factor inhibiting HIF-1 (FIH-1). This modification under normoxic conditions leads to the disruption of the HIF-1alpha/p300 interaction, illustrating the role of beta-hydroxyasparagine in cellular responses to oxygen levels (McNeill et al., 2002).
Orientations Futures
Aspartate β-hydroxylase (ASPH), which is related to beta-Hydroxyasparagine, has been identified as a promising target for anti-tumor and anti-metastatic therapy based on inactivation of catalytic activity and/or immunotherapy . This suggests potential future directions for research and therapeutic applications involving beta-Hydroxyasparagine.
Propriétés
IUPAC Name |
(2S,3S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLPSCRBFYDNX-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)N)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310305 | |
| Record name | (3S)-3-Hydroxy-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Hydroxyasparagine | |
CAS RN |
20790-72-1 | |
| Record name | (3S)-3-Hydroxy-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20790-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Hydroxyasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxyasparagine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S)-3-Hydroxy-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYASPARAGINE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J17BCS69U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

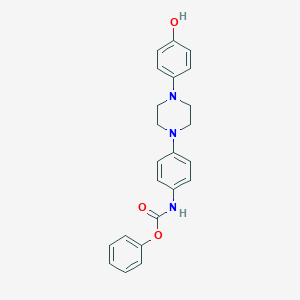


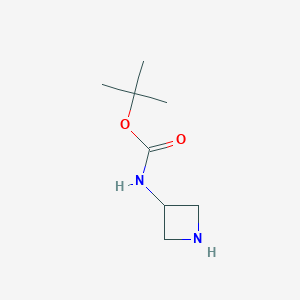
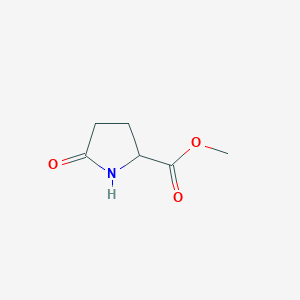

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)

